REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[Br:4].[CH2:5]([CH2:6][CH3:7])[P:8]([CH2:9][CH2:10][CH3:11])[CH2:12][CH2:13][CH3:14].[CH3:15][C:16]#[N:17]>>[Br-:4].[CH2:1]([CH2:2][CH3:3])[P+:8]([CH2:5][CH2:6][CH3:7])([CH2:9][CH2:10][CH3:11])[CH2:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCP(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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[Br-]
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Name
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Type
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product
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Smiles
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CCC[P+](CCC)(CCC)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |